1,2-Diisopropylhydrazine monohydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2-di(propan-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.ClH/c1-5(2)7-8-6(3)4;/h5-8H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFVHTXCDMGAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180889 | |
| Record name | 1,2-Diisopropylhydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76529-44-7, 26254-05-7 | |
| Record name | Hydrazine, 1,2-bis(1-methylethyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76529-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, 1,2-bis(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26254-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diisopropylhydrazine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diisopropylhydrazine monohydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diisopropylhydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.211 | |
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Methodologies for the Synthesis of 1,2 Diisopropylhydrazine Monohydrochloride
Ionic Hydrogenation Approaches
Ionic hydrogenation offers a metal-free alternative for the reduction of the C=N double bonds in azines. This approach typically involves a hydride donor and a proton source to achieve the reduction.
Reduction of Azines to 1,2-Dialkylhydrazines
The reduction of azines to their corresponding 1,2-dialkylhydrazines is a direct method for forming the N-N single bond with the desired alkyl substituents. Azines, being prepared from the condensation of aldehydes or ketones with hydrazine (B178648), serve as stable and accessible precursors. scispace.com The reduction process targets the two imine bonds within the azine molecule. Various reducing agents have been explored for this transformation, each with its own set of advantages and limitations. These include complex metal hydrides and borane (B79455) derivatives. scispace.com
A notable method involves the use of lithium aluminum hydride (LiAlH₄). This powerful reducing agent has been successfully employed for the reduction of various azines to yield 1,2-dialkylhydrazines. For instance, 2-propylidene azine (acetone azine) can be effectively reduced to 1,2-diisopropylhydrazine (B13520261) using LiAlH₄. mdpi.com Similarly, other symmetrical azines derived from aldehydes have been reduced to their corresponding 1,2-dialkylhydrazines in good yields. mdpi.com
More recently, an efficient ionic hydrogenation method has been developed utilizing a borane complex. This method provides almost quantitative yields for a range of 1,2-dialkylhydrazines from their corresponding azines. scispace.com The reaction is characterized by its speed, operational simplicity, and the isolation of the product as a stable hydrochloride salt. scispace.com
Catalyst Systems and Reaction Conditions for Azine Reduction
In the context of ionic hydrogenation, the "catalyst system" refers to the combination of the hydride donor and the proton source. While not a catalyst in the traditional sense, this system facilitates the hydrogenation.
One prominent system for the ionic hydrogenation of azines is the use of borane trimethylamine (B31210) complex (BH₃·NMe₃) in the presence of hydrochloric acid (HCl). The HCl acts as the proton source, protonating the imine nitrogen and activating the C=N bond for hydride attack. scispace.com A 2:1 molar ratio of the borane complex to the azine is typically sufficient for a complete and rapid reaction. The reactions are generally carried out in a solvent like toluene, and upon completion, the 1,2-dialkylhydrazine hydrochloride precipitates and can be isolated by simple filtration. scispace.com
Another established system employs lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether. The azine is added to a suspension of LiAlH₄ in ether, and the reaction mixture is typically refluxed. Following the reduction, the reaction is quenched, and the product is isolated. This method has proven effective for the synthesis of 1,2-diisopropylhydrazine from 2-propylidene azine. mdpi.com
The table below summarizes the reaction conditions for the ionic hydrogenation of various ketazines to their corresponding 1,2-dialkylhydrazine hydrochlorides using the BH₃·NMe₃ system. scispace.com
| Starting Azine | Product | Yield (%) |
|---|---|---|
| Acetone (B3395972) azine | 1,2-Diisopropylhydrazine hydrochloride | 96 |
| Butan-2-one azine | 1,2-Di(sec-butyl)hydrazine hydrochloride | 98 |
| Cyclopentanone azine | 1,2-Dicyclopentylhydrazine hydrochloride | 98 |
| Cyclohexanone azine | 1,2-Dicyclohexylhydrazine hydrochloride | 95 |
Stereochemical Considerations in Azine Reduction
The reduction of a symmetrical ketazine, such as acetone azine, to its corresponding 1,2-dialkylhydrazine results in the formation of two new stereocenters at the carbon atoms attached to the nitrogen atoms. In the case of 1,2-diisopropylhydrazine, this creates the possibility of two diastereomers: a meso compound and a racemic mixture of two enantiomers (d,l pair).
The stereochemical outcome of such reductions—that is, the relative ratio of the meso to the d,l products—is a critical aspect of the synthesis. However, the reviewed literature on the ionic hydrogenation of symmetrical ketazines does not provide a detailed analysis of the diastereoselectivity of this transformation. The primary focus of the cited studies has been on the efficiency and yield of the reduction of the C=N bonds. scispace.commdpi.com
Theoretically, the stereochemical course of the reduction could be influenced by several factors, including the nature of the reducing agent, the solvent, and the reaction temperature. The coordination of the reducing agent to the azine and the direction of the hydride attack on the two imine groups would determine the relative stereochemistry of the two newly formed chiral centers. Without specific experimental data on the diastereomeric ratio of the resulting 1,2-diisopropylhydrazine, it is not possible to definitively state the stereochemical preference of these ionic hydrogenation methods.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely used industrial process that employs a heterogeneous catalyst, typically a metal, in the presence of hydrogen gas to achieve reduction.
Hydrogenation of Acetone Azine Precursors
The primary precursor for the catalytic hydrogenation synthesis of 1,2-diisopropylhydrazine is acetone azine. This symmetrical ketazine is synthesized by the condensation of two equivalents of acetone with one equivalent of hydrazine. masterorganicchemistry.comresearchgate.net The catalytic hydrogenation process involves the addition of hydrogen across the two C=N double bonds of the acetone azine molecule.
This method is analogous to the reduction of other azines, such as ethylideneazine, which has been successfully reduced using catalysts like platinum black and Raney nickel alloy. mdpi.com The hydrogenation of the azine precursor offers a direct route to the desired 1,2-disubstituted hydrazine. The choice of catalyst and reaction conditions is crucial to ensure high conversion of the azine and to minimize side reactions, such as the cleavage of the N-N bond, which would lead to the formation of primary amines. mdpi.com
Specific Catalysts and Operational Parameters
A variety of metal catalysts are effective for the hydrogenation of C=N bonds and are therefore applicable to the reduction of acetone azine.
Platinum-based catalysts , such as platinum black (a finely divided form of platinum) and Adams' catalyst (platinum oxide), are known to be effective hydrogenation catalysts. mdpi.com For instance, the reduction of ethylideneazine has been carried out using platinum black in water. mdpi.com While this demonstrates the feasibility of using platinum catalysts for azine reduction, the reaction conditions, such as pH, need to be carefully controlled to minimize the formation of byproducts like ethylamine. mdpi.com
Nickel-based catalysts , particularly Raney nickel, are widely used for industrial hydrogenations due to their high activity and relatively low cost. Raney nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. It has been used for the reduction of azines, although in some cases, it can lead to the hydrogenolysis of the N-N bond, resulting in the formation of primary amines. mdpi.com The operational parameters for Raney nickel catalyzed hydrogenations typically involve moderate to high pressures of hydrogen and temperatures ranging from ambient to over 100°C.
Palladium-based catalysts , such as palladium on carbon (Pd/C), are also highly effective for the hydrogenation of C=N bonds. These catalysts are often used under mild conditions of temperature and pressure.
The table below provides a summary of catalysts and general conditions that are relevant to the catalytic hydrogenation of azine precursors.
| Catalyst | Typical Substrate | General Conditions | Reference |
|---|---|---|---|
| Platinum Black | Aldazines (e.g., Ethylideneazine) | Water solvent, controlled pH (near 7) | mdpi.com |
| Raney Nickel Alloy | Aldazines | Dilute sodium hydroxide | mdpi.com |
| Palladium on Carbon (Pd/C) | Alkenes, Alkynes, Imines | H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate), room temperature and pressure | |
| Adams' Catalyst (PtO₂) | Various unsaturated compounds | H₂ gas, various solvents, room temperature and pressure | mdpi.com |
Reductive Alkylation Strategies
Reductive alkylation provides a direct and efficient route to alkylated hydrazines from carbonyl compounds in a one-pot manner. rsc.orgorganic-chemistry.org This approach combines the initial formation of a C=N bond via condensation with an in-situ reduction, which circumvents the need to isolate potentially unstable intermediates. organic-chemistry.org
The direct reductive alkylation of hydrazine with a carbonyl compound like acetone is a viable pathway for producing 1,2-diisopropylhydrazine. The process begins with the condensation of hydrazine with acetone. The initial product is acetone hydrazone, which can then react with a second molecule of acetone to form acetone azine. wikipedia.orgorgsyn.org
In a one-pot reductive alkylation, a suitable reducing agent is present in the reaction mixture to reduce the C=N bonds of the hydrazone or azine as they are formed. Various reducing systems, such as α-picoline-borane, have been shown to be effective for the direct reductive alkylation of hydrazine derivatives. organic-chemistry.orgorganic-chemistry.org This method avoids the isolation of the intermediate azine and directly yields the saturated 1,2-dialkylhydrazine product. The efficiency of the reaction can be fine-tuned by adjusting the stoichiometry of the reactants and the choice of reducing agent. organic-chemistry.org
The use of hydrazine salts, such as hydrazine hydrochloride or hydrazine sulfate, plays a crucial role in the initial step of reductive alkylation: the formation of the hydrazone or azine. The condensation reaction between a carbonyl compound and hydrazine is typically catalyzed by acid. organic-chemistry.org
When hydrazine hydrochloride is used, it provides an acidic medium that protonates the carbonyl oxygen of the acetone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on a hydrazine nitrogen atom. This acid catalysis significantly accelerates the rate of condensation and the formation of the C=N bond, which is a prerequisite for the subsequent reduction step. After the condensation, the resulting hydrazone or azine intermediate is then reduced by a hydride source to yield the final 1,2-diisopropylhydrazine.
Reductive Transformations with Metal Hydrides
Metal hydrides are powerful reducing agents widely used in organic synthesis for the reduction of various functional groups, including the C=N double bonds of azines and hydrazones. numberanalytics.com Lithium aluminum hydride (LiAlH₄) is a particularly potent and versatile reagent for this transformation. libretexts.orgchemistrysteps.com
A highly effective and well-documented method for synthesizing 1,2-diisopropylhydrazine is the reduction of acetone azine with lithium aluminum hydride (LiAlH₄). Acetone azine is readily prepared from the reaction of acetone and hydrazine. wikipedia.org
The reduction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether, where the azine is treated with LiAlH₄. The powerful nucleophilic hydride (H⁻) ions from LiAlH₄ attack the electrophilic carbon atoms of the two C=N double bonds in the azine molecule. numberanalytics.com Subsequent workup with water and acid protonates the resulting nitrogen atoms to yield 1,2-diisopropylhydrazine, which can be isolated as the free base or precipitated as its monohydrochloride salt. This method has been reported to produce 1,2-diisopropylhydrazine in high yields.
Table 1: Synthesis of 1,2-Diisopropylhydrazine via LiAlH₄ Reduction of Acetone Azine
| Starting Material | Reducing Agent | Solvent | Yield (%) | Boiling Point (°C) of Free Base |
| Acetone Azine | LiAlH₄ | Diethyl Ether | 88% | 134-135 |
Data synthesized from available research literature.
To elucidate the mechanism of the azine reduction, isotopic labeling studies have been employed using deuterated reducing agents such as lithium aluminum deuteride (B1239839) (LiAlD₄). When acetone azine is reduced with LiAlD₄ instead of LiAlH₄, a deuterated analog of the product, 1,2-diisopropylhydrazine-1,2-d₂, is formed.
In this reaction, a deuteride ion (D⁻) from the reagent attacks the carbon atom of the C=N bond. The subsequent aqueous workup provides a proton (H⁺) to the nitrogen atom. By analyzing the final product with techniques like mass spectrometry or NMR spectroscopy, the location of the deuterium (B1214612) atoms can be confirmed. This confirms that the metal hydride reagent is the source of the substituent delivered to the carbon atom, while the solvent or workup reagents are the source of the proton added to the nitrogen atom, consistent with the general mechanism for metal hydride reduction of imine-like functional groups.
Alternative Synthetic Pathways
Beyond metal hydride reductions, other synthetic routes have been developed for the preparation of 1,2-dialkylhydrazines. These alternatives may offer advantages in terms of selectivity, milder reaction conditions, or compatibility with other functional groups.
One notable alternative is the use of diborane (B8814927) (B₂H₆) as the reducing agent. Research has shown that 1,2-dialkylhydrazine hydrochlorides can be prepared in high yields by the reduction of either hydrazones or azines with diborane. rsc.org This method can also be performed as a one-step condensation-reduction procedure, avoiding the isolation of the intermediate. rsc.org
Another class of reagents includes amine borane complexes , such as t-butylamine borane, which have proven effective for the reduction of N,N-dimethylhydrazones to their corresponding hydrazines under mild conditions. nsf.govnih.gov These reagents offer a cost-effective and simple method for the reduction of the C=N bond. nsf.gov
Catalytic hydrogenation represents another significant pathway. The C=N bonds of the acetone azine intermediate can be reduced with hydrogen gas (H₂) over a metal catalyst, such as Raney Nickel or platinum oxide. This method is widely used in industrial processes for its efficiency and the avoidance of stoichiometric metal hydride reagents.
Table 2: Comparison of Selected Reagents for the Synthesis of 1,2-Dialkylhydrazines
| Reagent | Intermediate Substrate | Key Characteristics |
| Lithium Aluminum Hydride (LiAlH₄) | Azine / Hydrazone | Powerful, high-yielding, requires anhydrous conditions. |
| Diborane (B₂H₆) | Azine / Hydrazone | High yields, can be used in one-pot procedures. rsc.org |
| Amine Borane Complexes | Hydrazone | Milder conditions, cost-effective. nsf.gov |
| Catalytic Hydrogenation (H₂/Catalyst) | Azine / Hydrazone | Industrially applicable, avoids hydride reagents. |
Reduction of Azo-isopropane
The reduction of azo-isopropane (also known as 2,2'-azobispropane) to 1,2-diisopropylhydrazine is a key transformation in the synthesis of the target compound. This process involves the cleavage of the nitrogen-nitrogen double bond in the azo compound and the addition of hydrogen atoms. Several reducing agents and methodologies can be employed for this purpose, with catalytic hydrogenation and metal hydride reductions being the most prominent.
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely used method for the reduction of azo compounds. This technique typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include platinum, palladium, and nickel. The reaction is generally carried out in a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure. The azo-isopropane is dissolved in the solvent, the catalyst is added, and the mixture is then subjected to a hydrogen atmosphere. The reaction proceeds as the hydrogen molecules are activated on the catalyst surface and subsequently add across the azo linkage.
While specific literature detailing the catalytic hydrogenation of azo-isopropane to 1,2-diisopropylhydrazine is not abundant, the general principles of azo group reduction are well-established. The efficiency of the reaction can be influenced by factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, platinum-based catalysts are often highly effective but can be costly, while nickel catalysts may offer a more economical alternative, though potentially requiring more forcing conditions.
Metal Hydride Reduction:
An alternative and often highly efficient method for the reduction of azo compounds is the use of metal hydrides, with lithium aluminum hydride (LiAlH₄) being a particularly potent reducing agent. This method avoids the need for high-pressure hydrogenation equipment. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). A solution of azo-isopropane is added dropwise to a stirred suspension of lithium aluminum hydride in the chosen solvent. The reaction is often exothermic and may require cooling to maintain control. Following the complete reduction of the azo group, the reaction is carefully quenched to decompose the excess hydride and the resulting aluminum salts. A subsequent workup, typically involving filtration and distillation, is performed to isolate the free 1,2-diisopropylhydrazine base.
One notable study on the synthesis of 1,2-dialkylhydrazines reported the reduction of the related compound, 2-propylidene azine, using lithium aluminum hydride to yield 1,2-diisopropylhydrazine. cdnsciencepub.com This method resulted in a high yield of the free base, demonstrating the efficacy of LiAlH₄ in forming the desired hydrazine.
Strategies for Hydrochloride Salt Isolation and Stabilization
Once the 1,2-diisopropylhydrazine free base has been synthesized, it is often converted to a more stable and easily handleable salt form. The monohydrochloride salt is a common choice. The process of forming the hydrochloride salt involves the reaction of the basic hydrazine with hydrochloric acid.
The general procedure for isolating the monohydrochloride salt involves dissolving the purified 1,2-diisopropylhydrazine free base in a suitable organic solvent, such as diethyl ether or ethanol. A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added, typically dropwise, with stirring. The addition of HCl protonates one of the nitrogen atoms of the hydrazine, leading to the precipitation of the 1,2-diisopropylhydrazine monohydrochloride salt.
The stoichiometry of the added hydrochloric acid is crucial for the selective formation of the monohydrochloride over the dihydrochloride. Careful control of the molar equivalents of HCl relative to the hydrazine is necessary. The precipitated salt is then collected by filtration, washed with a cold solvent to remove any impurities, and dried under vacuum. The stability of the resulting salt is significantly greater than that of the free base, which can be susceptible to oxidation.
Comparative Analysis of Synthetic Yields and Efficiencies
The efficiency of the synthesis of 1,2-diisopropylhydrazine and its monohydrochloride salt can be evaluated by comparing the yields of different synthetic routes. While detailed comparative studies focusing solely on 1,2-diisopropylhydrazine are limited, data from related syntheses can provide valuable insights.
For instance, the synthesis of 1,2-diisopropylhydrazine via the reduction of 2-propylidene azine using lithium aluminum hydride has been reported to produce the free base in a high yield of 88%. cdnsciencepub.com This indicates that metal hydride reduction can be a highly efficient method for producing the core hydrazine structure.
Catalytic transfer hydrogenation using hydrazine hydrate (B1144303) as the hydrogen donor in the presence of a metal catalyst is another approach for the reduction of azo compounds. d-nb.infocitedrive.comresearchgate.net This method avoids the use of high-pressure hydrogen gas but the efficiency can be dependent on the specific substrate and catalyst system employed.
The table below provides a summary of different synthetic approaches and their reported yields for 1,2-dialkylhydrazines, offering a comparative perspective on their efficiencies.
| Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |
| 2-Propylidene azine | Lithium aluminum hydride | 1,2-Diisopropylhydrazine | 88 | cdnsciencepub.com |
| Azines | Diborane | 1,2-Dialkylhydrazine hydrochlorides | High | rsc.org |
Chemical Reactivity and Transformations of 1,2 Diisopropylhydrazine Monohydrochloride
Oxidation Reactions
The oxidation of 1,2-dialkylhydrazines is a fundamental transformation that leads to the corresponding azoalkanes. This process involves the removal of two hydrogen atoms from the hydrazine (B178648) moiety, resulting in the formation of a nitrogen-nitrogen double bond.
Conversion to Azoalkanes
The conversion of 1,2-diisopropylhydrazine (B13520261) to its corresponding azoalkane, 2,2'-azobis(propane), is a significant reaction. Azoalkanes are notable for their use as free-radical initiators in various chemical processes. The oxidation of 1,2-dialkylhydrazines, including 1,2-diisopropylhydrazine, has been shown to proceed with high efficiency using specific oxidizing agents. cdnsciencepub.com Research has demonstrated that the oxidation of several 1,2-dialkylhydrazines to their corresponding azoalkanes can be achieved in nearly quantitative yields. cdnsciencepub.com
Oxidizing Agent Specificity and Selectivity
The choice of oxidizing agent is crucial for the selective and high-yielding synthesis of azoalkanes from 1,2-dialkylhydrazines. Mercuric oxide (HgO) has been identified as a particularly effective reagent for this transformation. cdnsciencepub.com The oxidation of 1,2-diisopropylhydrazine, as well as other 1,2-dialkylhydrazines, using a suspension of mercuric oxide in water or ethanol (B145695), consistently produces the corresponding azoalkane in yields exceeding 90%. cdnsciencepub.com
In contrast, other oxidizing agents have shown lower efficacy. For instance, the oxidation of 1,2-dimethylhydrazine (B38074) hydrochloride with cupric chloride resulted in a significantly lower yield of azomethane (B1219989) (25%) compared to the 74% yield obtained with mercuric oxide. cdnsciencepub.com This highlights the superior selectivity and reactivity of mercuric oxide for this particular transformation. The use of mercuric oxide in water also offers the advantage of producing a cleaner product, as exemplified by the formation of azomethane free from methyl chloride, an impurity observed when using cupric chloride. cdnsciencepub.com
Table 1: Comparison of Oxidizing Agents for the Conversion of 1,2-Dialkylhydrazines to Azoalkanes
| 1,2-Dialkylhydrazine | Oxidizing Agent | Solvent | Azoalkane Product | Yield (%) |
| 1,2-Diisopropylhydrazine | Mercuric Oxide | Water/Ethanol | 2,2'-Azobis(propane) | >90 |
| 1,2-Diethylhydrazine | Mercuric Oxide | Water/Ethanol | Azoethane | >90 |
| 1,2-Di-n-propylhydrazine | Mercuric Oxide | Water/Ethanol | 1,1'-Azobis(propane) | >90 |
| 1,2-Dimethylhydrazine | Mercuric Oxide | Water | Azomethane | 74 |
| 1,2-Dimethylhydrazine HCl | Cupric Chloride | Not specified | Azomethane | 25 |
Data sourced from related studies on 1,2-dialkylhydrazines. cdnsciencepub.com
Mechanistic Investigations of Azoalkane Formation
While specific mechanistic studies for the oxidation of 1,2-diisopropylhydrazine to 2,2'-azobis(propane) are not extensively detailed in the available literature, the general mechanism for the oxidation of hydrazines to azo compounds is understood to proceed through a step-wise removal of hydrogen. The reaction with mercuric oxide likely involves a two-electron oxidation process.
The proposed mechanism involves the initial interaction of the hydrazine with the mercuric oxide surface. This is followed by the sequential removal of two hydrogen atoms, possibly through a concerted or step-wise process involving the formation of a diimide intermediate (RN=NHR), which is then further oxidized to the final azoalkane (RN=NR). The high efficiency of mercuric oxide suggests a favorable pathway that minimizes side reactions.
Acylation and Derivatization
The presence of two secondary amine functionalities in 1,2-diisopropylhydrazine allows for its derivatization through reactions such as acylation. These reactions can be used to introduce new functional groups and synthesize a variety of substituted hydrazine derivatives.
N-Acylation of 1,2-Dialkylhydrazines
N-acylation of 1,2-diisopropylhydrazine can be achieved by reacting it with acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto one or both of the nitrogen atoms, forming N,N'-diacyl-1,2-diisopropylhydrazine derivatives. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct when using acyl chlorides.
The general reaction can be represented as: (CH₃)₂CH-NH-NH-CH(CH₃)₂ + 2 R-COCl → (CH₃)₂CH-N(COR)-N(COR)-CH(CH₃)₂ + 2 HCl
The nucleophilicity of the nitrogen atoms in 1,2-diisopropylhydrazine makes them susceptible to attack by the electrophilic carbonyl carbon of the acylating agent. The introduction of the first acyl group can reduce the nucleophilicity of the second nitrogen, potentially allowing for controlled mono- or di-acylation depending on the reaction conditions and stoichiometry of the reagents.
Synthesis of Substituted Hydrazine Derivatives
1,2-Diisopropylhydrazine can serve as a precursor for the synthesis of various substituted hydrazine derivatives. For instance, reaction with aldehydes or ketones can lead to the formation of hydrazones, although with 1,2-disubstituted hydrazines, this reaction is less common than with monosubstituted hydrazines.
Condensation Reactions with Carbonyl Compounds
The reaction of hydrazines with carbonyl compounds, such as aldehydes and ketones, is a fundamental and widely utilized transformation in organic synthesis, leading to the formation of hydrazones. 1,2-Diisopropylhydrazine monohydrochloride readily participates in these condensation reactions. The reaction involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine on the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), characteristic of a hydrazone.
The use of 1,2-diisopropylhydrazine as a monohydrochloride salt is significant. The acidic nature of the salt can catalyze the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The general mechanism for this acid-catalyzed reaction proceeds through the formation of a hemiaminal-like intermediate, which then dehydrates to yield the final hydrazone product.
The reaction is versatile and can be performed with a wide range of aliphatic and aromatic aldehydes and ketones. The steric hindrance from the two isopropyl groups on the hydrazine may influence the reaction rate, particularly with highly hindered ketones, but the reaction generally proceeds with good efficiency. The resulting N,N'-diisopropylhydrazones are stable compounds that can be isolated and characterized or used as intermediates in further synthetic transformations.
| Carbonyl Compound | Product (Hydrazone) | Reaction Conditions |
|---|---|---|
| Benzaldehyde | Benzaldehyde N,N'-diisopropylhydrazone | Acid catalysis (inherent from hydrochloride salt), typically in a protic solvent like ethanol. |
| Acetone (B3395972) | Acetone N,N'-diisopropylhydrazone | Acid catalysis, mild heating may be required. |
| Cyclohexanone | Cyclohexanone N,N'-diisopropylhydrazone | Acid catalysis, reflux in an appropriate solvent. |
| p-Nitrobenzaldehyde | p-Nitrobenzaldehyde N,N'-diisopropylhydrazone | Acid catalysis, reaction proceeds readily due to the electron-withdrawing nature of the nitro group. |
Stability and Degradation Pathways under Defined Reaction Conditions
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidizing agents or catalysts. As a hydrochloride salt, it generally exhibits greater stability compared to its free base form, particularly with respect to aerial oxidation.
Thermal Stability: Substituted hydrazines can undergo thermal decomposition, primarily through cleavage of the N-N and C-N bonds. Studies on hydrazine and its simple alkyl derivatives show that decomposition pathways are temperature-dependent. nih.govcaltech.edu At lower temperatures, the primary decomposition products often include ammonia (B1221849), whereas at higher temperatures, nitrogen (N₂) and hydrogen (H₂) gases are the dominant products. nih.govcaltech.edu The presence of the isopropyl groups in 1,2-diisopropylhydrazine would likely lead to the formation of propane (B168953) and propene as additional decomposition products upon C-N bond scission at elevated temperatures. The decomposition temperature can be significantly lowered by the presence of metal catalysts. nih.gov
Chemical Stability and Degradation: The primary degradation pathway for hydrazines under common laboratory conditions is oxidation. 1,2-Dialkylhydrazines can be readily oxidized to the corresponding azoalkanes (R-N=N-R'). cdnsciencepub.com This transformation can be effected by a variety of oxidizing agents, including mercuric oxide, iodine, and even atmospheric oxygen over time, although the hydrochloride salt form provides a degree of protection. cdnsciencepub.comrsc.org
Further oxidation or different reaction conditions can lead to the cleavage of the N-N bond. For instance, oxidation of alkylhydrazines with iodine in the presence of a base can yield a mixture of products including alkanes, alkenes, and alkyl iodides, resulting from the decomposition of intermediate diazenes. rsc.org In aqueous, acidic environments, the compound is generally stable, but the presence of strong oxidants will lead to degradation. For example, some diacylhydrazines, while stable to oxygen, are rapidly decomposed by potent oxidizing agents like sodium hypochlorite, which cleaves the N-N bond to yield carboxylic acids and nitrogen gas. mdpi.comnih.gov
| Condition | Effect on Stability | Potential Degradation Products |
|---|---|---|
| High Temperature | Decreases stability, promotes thermal decomposition. nih.gov | Nitrogen, Ammonia, Propane/Propene. nih.govcaltech.edu |
| Presence of Oxidants (e.g., O₂, H₂O₂, NaOCl) | Promotes oxidative degradation. mdpi.comnih.gov | 2,2'-Azobispropane, Nitrogen, Water, Isopropanol/Acetone. cdnsciencepub.com |
| Presence of Metal Catalysts (e.g., Cu²⁺, Pt) | Can significantly lower the thermal decomposition temperature. nih.govdtic.mil | Varies with catalyst and conditions. nih.gov |
| Strongly Basic Conditions | Liberates the more reactive free base, increasing susceptibility to oxidation. | Oxidation products (e.g., Azoalkane). cdnsciencepub.com |
| Acidic Conditions (as hydrochloride) | Generally enhances stability against aerial oxidation. | Stable, unless strong oxidants are present. |
Functional Group Tolerance in Synthetic Applications
The utility of a chemical reagent in synthesis is largely defined by its reactivity profile and its compatibility with various functional groups present in the substrate. While specific studies detailing the functional group tolerance of this compound are limited, a reasonable assessment can be made by examining the reactivity of hydrazines in general and related synthetic methods.
In its primary role as a nucleophile in condensation reactions, 1,2-diisopropylhydrazine is expected to be compatible with a wide array of functional groups that are stable to mild acidic conditions. The reaction specifically targets aldehydes and ketones, leaving other carbonyl derivatives and functional groups largely untouched.
Research on various synthetic transformations involving hydrazine derivatives provides insight into their compatibility:
Esters, Amides, and Nitriles: These carbonyl derivatives are generally unreactive towards hydrazines under the mild, typically acidic or neutral, conditions used for hydrazone formation. They are therefore well-tolerated.
Halogens (Aryl and Alkyl): Aryl and non-activated alkyl halides are stable. Palladium-catalyzed coupling reactions involving arylhydrazines and aryl tosylates demonstrate compatibility with a range of functionalities. organic-chemistry.org
Ethers and Alcohols: These groups are generally inert under the conditions for hydrazone formation.
Nitro Groups: Aromatic nitro groups are well-tolerated, as seen in condensation reactions with substrates like p-nitrobenzaldehyde.
Alkenes and Alkynes: Isolated carbon-carbon double and triple bonds are unreactive towards hydrazine condensation reactions. However, it is noteworthy that hydrazine can act as a reducing agent for activated C=C bonds (e.g., in α,β-unsaturated systems) under different, often basic, conditions.
Electron-donating and Withdrawing Groups: Synthetic applications show a high tolerance for both electron-donating (e.g., -OR, -Alkyl) and electron-withdrawing (e.g., -CF₃, -CN, -NO₂) groups on aromatic rings. mdpi.com
Functional groups that may show limited compatibility are typically those that are highly sensitive to acid or are themselves reactive towards hydrazines. For instance, acid-labile protecting groups like acetals may be cleaved in the acidic medium of the hydrochloride salt. Highly electrophilic functional groups, such as acid chlorides or anhydrides, would react with the hydrazine to form hydrazides.
| Functional Group Class | Examples | Compatibility | Comments |
|---|---|---|---|
| Carbonyl Derivatives | Esters, Amides, Carboxylic Acids, Nitriles | High | Generally unreactive under standard hydrazone formation conditions. |
| Halides | -F, -Cl, -Br, -I (Aryl & Alkyl) | High | Stable and non-reactive. |
| Ethers & Alcohols | -OR, -OH | High | Generally inert. |
| Nitro Groups | -NO₂ | High | Well-tolerated on aromatic rings. |
| Unsaturated C-C Bonds | Alkenes, Alkynes | High | Non-conjugated systems are inert. Conjugated systems may be susceptible to reduction under specific conditions. |
| Acid Chlorides & Anhydrides | -COCl, -(CO)O(CO)- | Low | Will react to form hydrazides. |
| Acid-Labile Groups | Acetals, Ketals | Moderate to Low | May be cleaved by the acidic hydrochloride salt. |
Role of 1,2 Diisopropylhydrazine Monohydrochloride in Advanced Organic Synthesis
Building Block in Complex Molecular Architectures for Research
In the field of organic chemistry, "building blocks" are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com 1,2-Diisopropylhydrazine (B13520261) monohydrochloride fits this role by providing a distinct N,N'-disubstituted hydrazine (B178648) core. This core structure is utilized as an intermediate in the synthesis of larger molecules for applications in materials science and medicinal chemistry. sigmaaldrich.comontosight.ai
The presence of two isopropyl groups imparts specific steric and electronic properties to the molecule. These bulky groups can influence the conformational preferences of the N-N bond and direct the stereochemical outcome of reactions, making it a useful tool for creating specific three-dimensional structures. Hydrazine derivatives are recognized for their role as intermediates in the production of pharmaceuticals and other bioactive compounds, highlighting the potential of the 1,2-diisopropylhydrazine scaffold in these areas. ontosight.ai
Table 1: Properties of 1,2-Diisopropylhydrazine Monohydrochloride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 26254-05-7 | lookchem.com |
| Molecular Formula | C6H17ClN2 | lookchem.com |
| Molecular Weight | 152.67 g/mol | nih.gov |
| Synonyms | N,N'-Diisopropylhydrazine monohydrochloride, 1,2-bis(propan-2-yl)hydrazine hydrochloride | lookchem.com |
Applications in Heterocyclic Compound Synthesis
Hydrazines are fundamental precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds due to the nucleophilicity of the two adjacent nitrogen atoms. nih.govtjpsj.org 1,2-Diisopropylhydrazine can undergo condensation reactions with bifunctional electrophiles, such as dicarbonyl compounds, to form stable cyclic structures. These reactions are a cornerstone of heterocyclic chemistry, providing access to important scaffolds like pyrazoles, pyridazines, and their derivatives. tjpsj.org
For example, the reaction of a 1,2-disubstituted hydrazine with a 1,3-dicarbonyl compound typically yields a pyrazole (B372694) derivative. Similarly, reaction with a 1,4-dicarbonyl compound can lead to the formation of a dihydropyridazine (B8628806) ring. The isopropyl substituents on the nitrogen atoms become part of the final heterocyclic structure, influencing its solubility, stability, and biological activity. This method provides a direct route to N,N'-disubstituted heterocyclic systems that might be difficult to synthesize through other means. tjpsj.orgmdpi.com
Table 2: Potential Heterocyclic Products from 1,2-Diisopropylhydrazine
| Reactant Type | Resulting Heterocycle | General Reaction |
|---|---|---|
| 1,3-Dicarbonyl Compound | N,N'-Diisopropylpyrazolidine derivative | Cyclocondensation |
| 1,4-Dicarbonyl Compound | N,N'-Diisopropyltetrahydropyridazine derivative | Cyclocondensation |
| Maleic Anhydride | N,N'-Diisopropylpyridazine-dione derivative | Acylation followed by cyclization |
| Phthalic Anhydride | N,N'-Diisopropylphthalazine-dione derivative | Acylation followed by cyclization |
Contributions to Peptidomimetic Chemistry
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The 1,2-diisopropylhydrazine scaffold offers a unique template for constructing peptidomimetic structures.
By incorporating the diisopropylhydrazine unit into a larger molecule, the N-N bond can act as a surrogate for a peptide bond (–CO–NH–). The bulky isopropyl groups can function as mimics of the side chains of amino acids like valine. A key advantage of this scaffold is the conformational constraint it imposes. Rotation around the N-N bond is more restricted than in a typical peptide backbone, which can help lock the molecule into a specific bioactive conformation. This pre-organization is a common strategy in peptidomimetic design to enhance binding affinity to biological targets such as enzymes or receptors. nih.gov
Precursor for Radical Initiators in Mechanistic Studies
A significant application of 1,2-dialkylhydrazines is their role as precursors to azoalkanes, which are a critical class of radical initiators. cdnsciencepub.com Radical initiators are substances that decompose under mild conditions to produce radical species, which then initiate radical reactions. wikipedia.org These initiators are indispensable tools for kinetic investigations and for studying the mechanisms of chemical reactions. cdnsciencepub.com
1,2-Diisopropylhydrazine can be oxidized to its corresponding azoalkane, 2,2'-azoisopropane. This oxidation can be achieved using various reagents, such as mercuric oxide. cdnsciencepub.com The resulting azo compound is thermally or photochemically unstable and readily decomposes, cleaving the C-N bonds to release a molecule of nitrogen gas and two isopropyl radicals (isopropan-2-yl radicals). wikipedia.org These carbon-centered radicals are highly reactive and can be used to initiate polymerization processes or other radical chain reactions, allowing researchers to study these processes under controlled conditions. cdnsciencepub.comwikipedia.org
Table 3: Generation of Radicals from 1,2-Diisopropylhydrazine
| Step | Process | Product | Reference |
|---|---|---|---|
| 1 | Oxidation of 1,2-Diisopropylhydrazine | 2,2'-Azoisopropane | cdnsciencepub.com |
| 2 | Thermal or Photochemical Decomposition | Two Isopropyl Radicals + Nitrogen Gas | wikipedia.org |
Integration into Multi-component and Domino Reaction Sequences
Modern organic synthesis increasingly relies on efficiency-driven strategies like multi-component reactions (MCRs) and domino (or cascade) reactions. MCRs involve the combination of three or more reactants in a single step to form a product that incorporates atoms from all starting materials. beilstein-journals.org Domino reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially without isolating intermediates. organic-chemistry.org
The hydrazine functional group is well-suited for participation in such complex reaction sequences. organic-chemistry.orgnih.gov 1,2-Diisopropylhydrazine can be employed in MCRs where it acts as the dinucleophilic component, reacting with multiple electrophiles in one pot. For instance, it could participate in Ugi- or Hantzsch-type reactions to rapidly generate molecular complexity. beilstein-journals.orgnih.gov
In domino sequences, the hydrazine can undergo an initial reaction, such as condensation with a carbonyl to form a hydrazone, which then triggers a subsequent intramolecular reaction like a cyclization or a sigmatropic rearrangement. organic-chemistry.orgresearchgate.net For example, a palladium-catalyzed Heck reaction involving a hydrazone can lead to an allylic diazene (B1210634) intermediate that undergoes a denitrogenative rearrangement. nih.govresearchgate.net The steric bulk of the isopropyl groups on 1,2-diisopropylhydrazine would be expected to play a crucial role in directing the stereoselectivity of these sophisticated transformations.
Future Directions in 1,2 Diisopropylhydrazine Monohydrochloride Research
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 1,2-diisopropylhydrazine (B13520261) monohydrochloride will likely pivot towards greener and more efficient methodologies, moving away from traditional, often hazardous, synthetic protocols. Key areas of development include:
Biocatalysis : A significant leap forward would be the development of biocatalytic routes. Engineered enzymes, such as imine reductases (IREDs) or novel "hydrazine synthetases," could offer a highly selective and sustainable method for synthesizing chiral hydrazines from hydrazone precursors. nih.gov Research into discovering or engineering enzymes that can facilitate the N-N bond formation or the alkylation of a hydrazine (B178648) core would be a groundbreaking advancement. nih.govresearchgate.net
Flow Chemistry : Continuous flow technologies present a promising avenue for the safer and more scalable synthesis of hydrazine derivatives. rsc.orgrsc.org A flow-based synthesis of 1,2-diisopropylhydrazine could offer precise control over reaction parameters, minimize the accumulation of potentially unstable intermediates, and allow for safer handling of reagents. researchgate.netgalchimia.com This approach has been successfully applied to the synthesis of other hydrazine derivatives from alcohols, suggesting its feasibility. rsc.org
Electrosynthesis : Electrochemical methods offer a green alternative by using electrons as clean reagents. researchgate.net Future research could explore the electrochemical oxidative coupling of isopropyl-substituted ammonia (B1221849) surrogates or the reductive amination of corresponding precursors to form the 1,2-diisopropylhydrazine backbone. acs.orgacs.orgnih.govnih.gov Such strategies could reduce waste and avoid harsh oxidizing or reducing agents.
| Methodology | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Biocatalysis | Use of engineered enzymes (e.g., imine reductases) to catalyze the enantioselective reduction of corresponding hydrazone precursors. nih.gov | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and protein engineering for substrate specificity. nih.gov |
| Flow Chemistry | Continuous synthesis in microreactors, allowing for precise control over temperature, pressure, and mixing. rsc.orgrsc.org | Enhanced safety, scalability, improved yield and purity, potential for automation. researchgate.net | Reactor design, optimization of reaction conditions, and integration with purification steps. galchimia.comresearchgate.net |
| Electrosynthesis | Utilizing electrical current to drive the N-N bond formation or alkylation steps, often avoiding harsh chemical reagents. acs.orgacs.org | Use of clean reagents (electrons), potential for novel reactivity, mild conditions. nih.gov | Development of efficient electrode materials and electrolyte systems, mechanistic studies. nih.gov |
Exploration of New Reactivity Profiles and Catalytic Applications
Beyond its synthesis, the future of 1,2-diisopropylhydrazine monohydrochloride lies in uncovering its unique reactivity and harnessing it for catalysis.
Organocatalysis : Disubstituted hydrazines are being explored as organocatalysts in asymmetric reactions. beilstein-journals.org Future work could investigate the potential of 1,2-diisopropylhydrazine to catalyze reactions such as aza-Michael additions, providing a metal-free route to valuable chiral building blocks. beilstein-journals.org
Ligand Development : The two nitrogen atoms of 1,2-diisopropylhydrazine could act as a bidentate ligand for transition metals. Research into its coordination chemistry could lead to novel catalysts for various organic transformations, such as cross-coupling reactions or hydrogenations.
Hydrogen Storage and Generation : Hydrazine and its derivatives are recognized as potent hydrogen carriers. rsc.org Studies combining experimental and computational fluid dynamics (CFD) on hydrous hydrazine decomposition over catalysts are paving the way for efficient hydrogen generation. acs.orgresearchgate.netunimi.it Future research could assess the efficacy of 1,2-diisopropylhydrazine in this context, potentially for applications in fuel cells. acs.org Mechanistic studies using density functional theory (DFT) could help elucidate its decomposition pathways on various catalytic surfaces. rsc.orgrsc.orgresearchgate.net
Advanced Applications in Synthetic Medicinal and Agrochemical Chemistry
The hydrazine moiety is a key structural motif in many pharmaceuticals and agrochemicals. nih.govcalcasolutions.comresearchgate.net Future research will likely focus on incorporating the 1,2-diisopropylhydrazine scaffold into new bioactive molecules.
Scaffold for Novel Pharmacophores : The unique steric and electronic properties imparted by the two isopropyl groups could lead to novel pharmacophores with improved binding affinity, selectivity, or metabolic stability. The hydrazide-hydrazone moiety is a well-known fragment in compounds with a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.commdpi.commdpi.com
Bioisosteric Replacement : The 1,2-diisopropylhydrazine linker could be investigated as a stable bioisostere for more labile groups, like acylhydrazones, in existing drug candidates. nih.govd-nb.info This strategy aims to improve the pharmacokinetic properties of a molecule while retaining its biological activity. nih.govdrughunter.com
Agrochemical Development : Hydrazine derivatives are integral to many pesticides and herbicides. calcasolutions.com The 1,2-diisopropylhydrazine moiety could be incorporated into new designs for plant growth regulators, fungicides, or insecticides, potentially offering novel modes of action or improved environmental profiles. researchgate.net
| Application Area | Concept | Potential Benefit | Research Direction |
|---|---|---|---|
| Medicinal Chemistry | Incorporation into novel drug candidates as a core scaffold or linker. | May enhance binding affinity, selectivity, and metabolic stability. mdpi.com | Synthesis of compound libraries for screening against various biological targets. |
| Bioisosterism | Use as a stable replacement for labile chemical groups (e.g., acylhydrazones) in known inhibitors. nih.govd-nb.info | Improved drug-like properties such as stability under physiological conditions. nih.gov | Design and synthesis of bioisosteres of known bioactive compounds. nih.gov |
| Agrochemicals | Use as a building block for new pesticides, herbicides, or plant growth regulators. calcasolutions.com | Discovery of compounds with novel modes of action or enhanced efficacy. researchgate.net | Synthesis and screening for activity against agricultural pests and weeds. |
High-Throughput Screening and Combinatorial Chemistry Approaches
To rapidly explore the potential of this compound, modern drug discovery techniques will be indispensable.
Combinatorial Library Synthesis : The compound can serve as a versatile building block in combinatorial chemistry. By reacting it with a diverse set of aldehydes, ketones, or other reagents in a systematic manner, large libraries of derivatives can be generated for biological screening.
DNA-Encoded Libraries (DEL) : A cutting-edge approach would be to incorporate 1,2-diisopropylhydrazine or a suitable precursor into the synthesis of DNA-encoded libraries. namiki-s.co.jplifechemicals.com This technology allows for the synthesis and screening of billions of compounds simultaneously, dramatically accelerating the hit identification process. nih.govrsc.orgscispace.com Hydrazide precursors have already been shown to be pluripotent building blocks for the on-DNA synthesis of diverse heterocyclic scaffolds. nih.gov
Synergistic Experimental and Computational Studies for Rational Design
The integration of computational chemistry with experimental work will be crucial for the rational design of new molecules and applications based on 1,2-diisopropylhydrazine.
Mechanistic Elucidation : Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, such as catalytic decomposition or synthetic transformations. rsc.orgrsc.orgacs.org This understanding is vital for optimizing reaction conditions and designing more efficient catalysts. researchgate.net
Predictive Modeling : Computational fluid dynamics (CFD) can be used to model and optimize reactor conditions for synthesis or catalytic applications, bridging the gap between laboratory-scale experiments and industrial production. acs.orgresearchgate.netunimi.it
In Silico Drug Design : Molecular docking and other computational techniques can predict how derivatives of 1,2-diisopropylhydrazine might bind to biological targets like enzymes or receptors. mdpi.com This allows for the rational design of more potent and selective drug candidates before committing to extensive synthetic work, saving time and resources. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1,2-Diisopropylhydrazine monohydrochloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves before use and replace if compromised .
- Ventilation : Work in a fume hood or under local exhaust ventilation to prevent inhalation exposure .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid direct skin contact .
- Storage : Store in airtight containers away from oxidizers and moisture. Monitor for degradation over time .
Q. How can the purity of this compound be determined using standard analytical methods?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (e.g., 254 nm). Compare retention times against certified reference standards .
- Titration : Employ potentiometric titration with 0.1M HCl to quantify free hydrazine content .
- Spectroscopy : FT-IR can confirm structural integrity (e.g., N-H stretches at ~3300 cm⁻¹ and C-N vibrations at 1200–1350 cm⁻¹) .
Q. What are the key structural characteristics and spectroscopic signatures of this compound?
- Methodological Answer :
- Structural Features : The compound contains a hydrazine backbone with two isopropyl groups and a hydrochloride counterion. The isopropyl groups introduce steric hindrance, influencing reactivity .
- NMR : -NMR peaks at δ 1.2–1.4 ppm (isopropyl CH₃) and δ 3.2–3.5 ppm (NH and CH groups). -NMR shows carbonyl carbon (if oxidized) near 170 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z ≈ 163 (free base) and [M+Cl]⁻ adducts in negative ion mode .
Advanced Research Questions
Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound?
- Methodological Answer :
- Process Optimization : Control reaction temperature (±2°C) and stoichiometry (e.g., 1:1.05 hydrazine:isopropyl chloride ratio) to minimize side products like di- or tri-substituted hydrazines .
- Purification : Use recrystallization from ethanol/water (70:30 v/v) to remove unreacted precursors. Monitor purity via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .
- Quality Control : Implement in-line FT-IR to track reaction progress and ensure consistent hydrochloride salt formation .
Q. How can researchers resolve contradictions in toxicological data for hydrazine derivatives like this compound?
- Methodological Answer :
- Dose-Response Studies : Conduct acute toxicity assays (e.g., OECD 423) across multiple species (e.g., rodents, zebrafish) to establish LD₅₀ thresholds .
- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., hydrazine radicals) that may explain discrepancies in genotoxicity reports .
- Mechanistic Studies : Apply in vitro models (e.g., HepG2 cells) to assess oxidative stress markers (e.g., glutathione depletion) and correlate with in vivo findings .
Q. What catalytic systems optimize the synthesis of this compound while minimizing by-products?
- Methodological Answer :
- Catalyst Selection : Use Lewis acids like ZnCl₂ (5 mol%) to accelerate hydrazine-isopropyl chloride coupling. Avoid Brønsted acids to prevent over-protonation .
- Solvent Systems : Anhydrous THF or DMF improves yield (>85%) by stabilizing intermediates. Add molecular sieves to scavenge water .
- By-Product Analysis : Characterize impurities (e.g., 1,1-diisopropylhydrazine) via GC-MS and adjust reaction time (<6 hours) to limit their formation .
Notes
- Avoid sourcing data from non-peer-reviewed platforms (e.g., ).
- Safety protocols align with OSHA and EPA guidelines .
- Structural data inferred from analogous hydrazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
